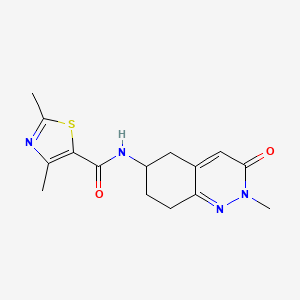

2,4-Dimethyl-N-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide" is a complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are known for their biological properties, particularly in anticancer activity . The second paper focuses on thiazolidine-2,4-dione carboxamide and amino acid derivatives, which exhibit antimicrobial and antifungal activities . The third paper describes the synthesis of thiazole-5-carboxylates, which are derived from dimethyl acetone-1,3-dicarboxylate . These papers suggest a trend in exploring thiazole derivatives for their potential therapeutic uses.

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including microwave-assisted synthesis, which is a solvent-free approach that can enhance reaction rates and yields . Another method mentioned is the OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is used for the synthesis of thiazolidine-2,4-dione carboxamide derivatives . These methods are significant as they offer efficient routes to synthesize complex molecules that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the first paper, the synthesized compounds were confirmed by IR, NMR, mass spectral study, and elemental analysis . These techniques are essential for determining the structure and confirming the identity of synthesized compounds, which is a critical step in the development of new pharmaceuticals.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide," but they do describe transformations and reactions of related thiazole derivatives. For example, the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into thiazole-5-carboxylates is outlined in the third paper . These transformations are indicative of the chemical reactivity of thiazole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide derivatives are highlighted in the second paper, demonstrating the biological relevance of these compounds . Additionally, the first paper includes a computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating the importance of these properties in drug development .

Wissenschaftliche Forschungsanwendungen

- Explanation: Forscher verwenden Verbindung X als reaktive Komponente in Verbindung mit PAMAM-dendritischen Polymeren, um Arzneimittelträger zu erzeugen. Diese modifizierten Gerüste verbessern die Löslichkeit, Stabilität und gezielte Abgabe von Medikamenten an bestimmte Gewebe oder Zellen .

- Explanation: Aktiv atmende Zellen wandeln das wasserlösliche MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in ein unlösliches violettes Formazan um. Forscher lösen dann das Formazan und bestimmen seine Konzentration durch Messung der optischen Dichte. Dieser Test hilft, die Zelllebensfähigkeit anhand des Redoxpotenzials zu beurteilen .

- Explanation: Unter verschiedenen Derivaten haben Verbindungen 1a und 1b, die von Verbindung X abgeleitet sind, ein gutes antimikrobielles Potenzial gezeigt. Diese Ergebnisse deuten auf potenzielle Anwendungen bei der Bekämpfung von mikrobiellen Infektionen hin .

- Explanation: Forscher synthetisierten (Z)-3-(2-(5-(3-Methylbenzyliden)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylchinazolin-4(3H)-on-Derivate und bewerteten ihre Scavenging-Aktivität mit dem DPPH-Assay. Diese Derivate zeigten ein gutes Scavenging-Potenzial, vergleichbar mit Ascorbinsäure (positive Kontrolle) .

- Explanation: Zum Beispiel untersuchten Kasralikar et al. neuartige Indolyl- und Oxochromenylxanthenon-Derivate, einschließlich Verbindung X-Derivaten, auf anti-HIV-1-Aktivität unter Verwendung von Molekül-Docking-Techniken .

Drug Delivery Systems

Cell Viability Assays

Antimicrobial Potential

Antioxidant Activity

Molecular Docking Studies

Wirkmechanismus

Target of Action

It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . Similarly, thiazole derivatives have been found to exhibit a wide range of biological activities .

Mode of Action

It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities .

Biochemical Pathways

Compounds containing the indole nucleus and thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the diverse biological activities of indole and thiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents .

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-8-14(22-9(2)16-8)15(21)17-11-4-5-12-10(6-11)7-13(20)19(3)18-12/h7,11H,4-6H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBMFUUFYVPHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)

![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)